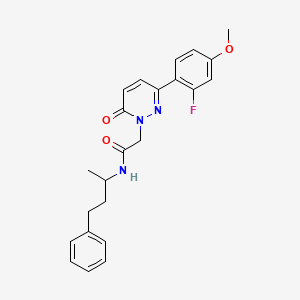![molecular formula C21H20N4O3 B11141599 2-Methyl-4-[4-(4-nitrophenyl)piperazine-1-carbonyl]quinoline](/img/structure/B11141599.png)
2-Methyl-4-[4-(4-nitrophenyl)piperazine-1-carbonyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Industrial Production Methods: The industrial-scale production of 2-Methyl-4-[4-(4-nitrophenyl)piperazine-1-carbonyl]quinoline is not well-documented. it likely involves modifications of existing synthetic methods to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
Reactivity: This compound can undergo various chemical reactions, including:
Oxidation: Oxidative processes can lead to the formation of quinoline-based radicals or other oxidized derivatives.
Reduction: Reduction reactions may yield partially saturated or fully saturated piperazine derivatives.
Substitution: Nucleophilic substitution at the piperazine nitrogen or quinoline carbon atoms can occur.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (using palladium on carbon, Pd/C) can reduce the nitro group.
Substitution: Nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products: The major products depend on the specific reaction conditions. Potential products include reduced piperazine derivatives, quinoline analogs, and substituted piperazines.
Scientific Research Applications
Chemistry:
Building Block: Researchers use this compound as a building block for the synthesis of more complex molecules due to its versatile reactivity.
Fluorescent Probes: Quinoline derivatives often serve as fluorescent probes in analytical chemistry.
Antimicrobial Activity: Some quinoline-based compounds exhibit antimicrobial properties.
Neuropharmacology: Piperazine derivatives can interact with neurotransmitter receptors.
Dye Synthesis: Quinoline derivatives find applications in dye synthesis.
Pharmaceuticals: The compound’s structural motifs may inspire drug discovery efforts.
Mechanism of Action
The precise mechanism of action for 2-Methyl-4-[4-(4-nitrophenyl)piperazine-1-carbonyl]quinoline remains elusive. It likely interacts with specific molecular targets or pathways, but further research is needed to elucidate these details.
Comparison with Similar Compounds
Properties
Molecular Formula |
C21H20N4O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(2-methylquinolin-4-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H20N4O3/c1-15-14-19(18-4-2-3-5-20(18)22-15)21(26)24-12-10-23(11-13-24)16-6-8-17(9-7-16)25(27)28/h2-9,14H,10-13H2,1H3 |
InChI Key |
WIYYRUFQYWDBPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B11141522.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11141536.png)
![3-{(5Z)-5-[(9-methyl-4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11141548.png)
![2,3,4-Trimethyl-8,9,10,11-tetrahydro-7H-benzo[C]furo[2,3-F]chromen-7-one oxime](/img/structure/B11141554.png)
![N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine](/img/structure/B11141562.png)
![2-(2H-chromen-3-ylmethylene)-6-[(4-methoxyphenyl)methoxy]benzo[b]furan-3-one](/img/structure/B11141569.png)
![4,8,8-trimethyl-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B11141573.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide](/img/structure/B11141583.png)
![4-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl furan-2-carboxylate](/img/structure/B11141587.png)
![methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11141596.png)
![7-cyclohexyl-N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11141602.png)
![N-(3-isopropoxypropyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11141606.png)
